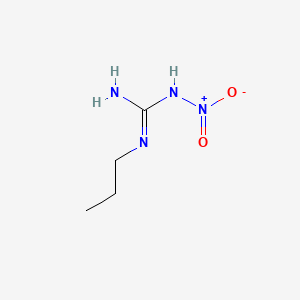
1-(2,5-Dimethoxyphenyl)-2-nitropropene
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-nitropropene is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)-2-nitropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)-2-nitropropene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioreductively Targeted Anticancer Therapies : Nitrothienylprop-2-yl ether formation, involving structures similar to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, has been shown to be promising in bioreductively targeted cytotoxic anticancer therapies. Specifically, compound 13, which features optimized gem-dimethyl α-carbon substitution, demonstrated enhanced metabolic stability and efficiency in hypoxia-mediated drug release, making it a new lead in anticancer research (Thomson et al., 2006).
Psychotomimetic Amine Metabolism : A study on the N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes, which involves a compound structurally similar to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, provided insights into the metabolism of potent psychotomimetic amines (Gal et al., 1975).
Fine Chemical Synthesis : The hydrogenation product of 2-(2,5-Dimethoxyphenyl)nitroethene, closely related to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, is widely used in fine chemical synthesis. A study focused on catalytic hydrogenation in a biphasic system, achieving high conversion rates and selectivity, indicating its potential in industrial applications (Huang Jia-yuan, 2003).
Cycloaddition Reactions in Organic Chemistry : Cycloaddition reactions involving compounds like 1-nitropropene, structurally similar to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, are significant in organic synthesis. Studies have shown various reaction pathways and product formations, contributing to the understanding of organic reaction mechanisms (Baranski, 1998).
Antioxidant and Anticancer Properties : Unsymmetrical mono-carbonyl curcuminoids, structurally akin to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, have been synthesized and characterized. These compounds demonstrated significant nonlinear optical properties, natural bond orbitals, and molecular stability, indicating potential applications in the development of new antioxidant and anticancer agents (Khalid et al., 2020).
Molecular Electronic Devices : A study involving a molecule containing a nitroamine redox center, which is structurally related to 1-(2,5-Dimethoxyphenyl)-2-nitropropene, found applications in molecular electronic devices, exhibiting negative differential resistance and significant on-off ratios (Chen et al., 1999).
properties
IUPAC Name |
1,4-dimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFREHNTGKNSRH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)OC)OC)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-2-nitropropene | |
CAS RN |
18790-57-3 | |
| Record name | Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-dimethoxy-2-(2-nitropropenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















